N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Description
N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of isothiochromene derivatives
Properties
IUPAC Name |
N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c15-14(16,17)12-5-10(19-20-12)13(21)18-11-7-24(22,23)6-8-3-1-2-4-9(8)11/h1-5,11H,6-7H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXSGMOJXQCTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CS1(=O)=O)NC(=O)C3=NNC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the isothiochromene core: This can be achieved through the cyclization of a suitable precursor, such as a thioester or a thiol, under acidic or basic conditions.
Introduction of the pyrazole moiety: The pyrazole ring can be synthesized via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling of the two fragments: The isothiochromene and pyrazole fragments can be coupled using a suitable coupling reagent, such as a carbodiimide, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: The compound could be investigated for its potential therapeutic applications, including drug development.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-methyl-1H-pyrazole-3-carboxamide
- N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-chloro-1H-pyrazole-3-carboxamide
Uniqueness
N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
